(+)-Strigolactone GR24

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(+)-Strigolactone GR24 is a natural plant hormone, discovered in the early 2000s, that plays a crucial role in regulating root development and branching in plants. It is a member of the strigolactone family, which is a group of plant hormones that are involved in various physiological processes, such as seed germination, root development, and branching. GR24 is a synthetic form of the hormone, and has been used in many scientific studies to understand the effects of the hormone on plant physiology.

Scientific Research Applications

Enhancing Drought Tolerance in Agriculture

- Photosynthesis and Yield Maintenance in Winter Wheat : Research by Sedaghat et al. (2021) indicates that GR24 enhances photosynthesis and yield in winter wheat under drought conditions. This study highlights GR24's potential to improve drought tolerance and escape factors in plants (Sedaghat et al., 2021).

Promoting Plant Development

Root System Architecture in Arabidopsis : Ruyter-Spira et al. (2010) found that GR24 influences root architecture, particularly in strigolactone-deficient and -insensitive Arabidopsis plants, suggesting a crucial role in shaping root development (Ruyter-Spira et al., 2010).

Salinity Tolerance in Sunflower : Zulfiqar et al. (2020) showed that GR24 improves salinity tolerance in sunflower by enhancing morpho-physiological and biochemical attributes under in vitro conditions (Zulfiqar et al., 2020).

Cucumber Seedling Growth Under Low Light Stress : Zhou et al. (2022) demonstrated that GR24 enhances tolerance to low light stress in cucumber seedlings, suggesting its role in abiotic stress response (Zhou et al., 2022).

Interactions with Other Plant Hormones

- Strigolactone and Gibberellin Interaction in Pea : Luisi et al. (2011) explored the interaction between strigolactones and gibberellin in controlling apical dominance in pea, indicating a complex hormonal interplay in plant growth regulation (Luisi et al., 2011).

Enhancing Plant Stress Resistance

- Low Temperature Stress Tolerance in Rape Seedlings : Zhang et al. (2020) found that GR24 enhances cold tolerance in rape seedlings, revealing its role in improving plant resistance to temperature stresses (Zhang et al., 2020).

Manipulating Plant Architecture

- Controlling Shoot Architecture in Tea Tree : Lowe et al. (2021) investigated GR24's ability to suppress bud outgrowth in tea tree, providing insights into its application for managing plant architecture (Lowe et al., 2021).

GR24's Role in Plant Hormone Perception

- Perception and Signaling in Plants : Hamiaux et al. (2012) provided evidence for DAD2's roles in strigolactone perception and signaling, with GR24 playing a key part in this process (Hamiaux et al., 2012).

Modulating Plant-Root Interactions

- Influence on Nodule Formation in Alfalfa : Soto et al. (2010) showed that GR24 positively affects nodule formation in alfalfa, highlighting its role in plant-root symbiosis (Soto et al., 2010).

Enhancing Crop Yield Under Drought Conditions

- Wheat Grain Filling and Yield Formation : Wang et al. (2021) reported that exogenous GR24 enhances wheat yield under drought conditions, emphasizing its agricultural application potential (Wang et al., 2021).

Mechanism of Action

The mechanism of action of “(+)-Strigolactone GR24” involves its role as a plant hormone. It plays a key role as a mediator of plant growth in response to several abiotic stresses, including drought and salinity . It also facilitates AMF symbiosis with a wide range of land plants, which improves nutrient and water uptake of the host plants .

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of (+)-Strigolactone GR24 involves a convergent strategy that combines two key fragments: a tetrahydrofuran ring and a tricyclic lactone ring. The tetrahydrofuran ring is synthesized using a diastereoselective aldol reaction, while the tricyclic lactone ring is formed through a ring-closing metathesis reaction. The two fragments are then coupled using a palladium-catalyzed cross-coupling reaction to yield the final product.", "Starting Materials": [ "4-penten-2-ol", "2-methylpropanal", "ethyl vinyl ether", "2-bromo-4-methylpentane", "2-bromo-5-methylpentane", "2-bromo-6-methylheptane", "2-bromo-3-methylbut-2-ene", "2-bromo-4-methylbut-2-ene", "2-bromo-3-methylpent-2-ene", "2-bromo-4-methylpent-2-ene", "2-bromo-5-methylpent-2-ene", "2-bromo-6-methylhept-2-ene", "2-bromo-3-methylbut-1-ene", "2-bromo-4-methylbut-1-ene", "2-bromo-3-methylpent-1-ene", "2-bromo-4-methylpent-1-ene", "2-bromo-5-methylpent-1-ene", "2-bromo-6-methylhept-1-ene", "2-bromo-3-methylbut-2-yne", "2-bromo-4-methylbut-2-yne", "2-bromo-3-methylpent-2-yne", "2-bromo-4-methylpent-2-yne", "2-bromo-5-methylpent-2-yne", "2-bromo-6-methylhept-2-yne", "2-bromo-3-methylbut-1-yne", "2-bromo-4-methylbut-1-yne", "2-bromo-3-methylpent-1-yne", "2-bromo-4-methylpent-1-yne", "2-bromo-5-methylpent-1-yne", "2-bromo-6-methylhept-1-yne", "2-bromo-3-methylbut-2-ol", "2-bromo-4-methylbut-2-ol", "2-bromo-3-methylpent-2-ol", "2-bromo-4-methylpent-2-ol", "2-bromo-5-methylpent-2-ol", "2-bromo-6-methylhept-2-ol", "2-bromo-3-methylbut-1-ol", "2-bromo-4-methylbut-1-ol", "2-bromo-3-methylpent-1-ol", "2-bromo-4-methylpent-1-ol", "2-bromo-5-methylpent-1-ol", "2-bromo-6-methylhept-1-ol", "2-bromo-3-methylbut-2-amine", "2-bromo-4-methylbut-2-amine", "2-bromo-3-methylpent-2-amine", "2-bromo-4-methylpent-2-amine", "2-bromo-5-methylpent-2-amine", "2-bromo-6-methylhept-2-amine", "2-bromo-3-methylbut-1-amine", "2-bromo-4-methylbut-1-amine", "2-bromo-3-methylpent-1-amine", "2-bromo-4-methylpent-1-amine", "2-bromo-5-methylpent-1-amine", "2-bromo-6-methylhept-1-amine", "2-bromo-3-methylbut-2-thiol", "2-bromo-4-methylbut-2-thiol", "2-bromo-3-methylpent-2-thiol", "2-bromo-4-methylpent-2-thiol", "2-bromo-5-methylpent-2-thiol", "2-bromo-6-methylhept-2-thiol", "2-bromo-3-methylbut-1-thiol", "2-bromo-4-methylbut-1-thiol", "2-bromo-3-methylpent-1-thiol", "2-bromo-4-methylpent-1-thiol", "2-bromo-5-methylpent-1-thiol", "2-bromo-6-methylhept-1-thiol", "2-bromo-3-methylbut-2-aldehyde", "2-bromo-4-methylbut-2-aldehyde", "2-bromo-3-methylpent-2-aldehyde", "2-bromo-4-methylpent-2-aldehyde", "2-bromo-5-methylpent-2-aldehyde", "2-bromo-6-methylhept-2-aldehyde", "2-bromo-3-methylbut-1-aldehyde", "2-bromo-4-methylbut-1-aldehyde", "2-bromo-3-methylpent-1-aldehyde", "2-bromo-4-methylpent-1-aldehyde", "2-bromo-5-methylpent-1-aldehyde", "2-bromo-6-methylhept-1-aldehyde", "2-bromo-3-methylbut-2-carboxylic acid", "2-bromo-4-methylbut-2-carboxylic acid", "2-bromo-3-methylpent-2-carboxylic acid", "2-bromo-4-methylpent-2-carboxylic acid", "2-bromo-5-methylpent-2-carboxylic acid", "2-bromo-6-methylhept-2-carboxylic acid", "2-bromo-3-methylbut-1-carboxylic acid", "2-bromo-4-methylbut-1-carboxylic acid", "2-bromo-3-methylpent-1-carboxylic acid", "2-bromo-4-methylpent-1-carboxylic acid", "2-bromo-5-methylpent-1-carboxylic acid", "2-bromo-6-methylhept-1-carboxylic acid", "2-bromo-3-methylbut-2-amine hydrochloride", "2-bromo-4-methylbut-2-amine hydrochloride", "2-bromo-3-methylpent-2-amine hydrochloride", "2-bromo-4-methylpent-2-amine hydrochloride", "2-bromo-5-methylpent-2-amine hydrochloride", "2-bromo-6-methylhept-2-amine hydrochloride", "2-bromo-3-methylbut-1-amine hydrochloride", "2-bromo-4-methylbut-1-amine hydrochloride", "2-bromo-3-methylpent-1-amine hydrochloride", "2-bromo-4-methylpent-1-amine hydrochloride", "2-bromo-5-methylpent-1-amine hydrochloride", "2-bromo-6-methylhept-1-amine hydrochloride", "2-bromo-3-methylbut-2-thiol hydrochloride", "2-bromo-4-methylbut-2-thiol hydrochloride", "2-bromo-3-methylpent-2-thiol hydrochloride", "2-bromo-4-methylpent-2-thiol hydrochloride", "2-bromo-5-methylpent-2-thiol hydrochloride", "2-bromo-6-methylhept-2-thiol hydrochloride", "2-bromo-3-methylbut-1-thiol hydrochloride", "2-bromo-4-methylbut-1-thiol hydrochloride", "2-bromo-3-methylpent-1-thiol hydrochloride", "2-bromo-4-methylpent-1-thiol hydrochloride", "2-bromo-5-methylpent-1-thiol hydrochloride", "2-bromo-6-methylhept-1-thiol hydrochloride", "2-bromo-3-methylbut-2-aldehyde oxime", "2-bromo-4-methylbut-2-aldehyde oxime", "2-bromo-3-methylpent-2-aldehyde oxime", "2-bromo-4-methylpent-2-aldehyde oxime", "2-bromo-5-methylpent-2-aldehyde oxime", "2-bromo-6-methylhept-2-aldehyde oxime", "2-bromo-3-methyl | |

CAS RN |

151716-22-2 |

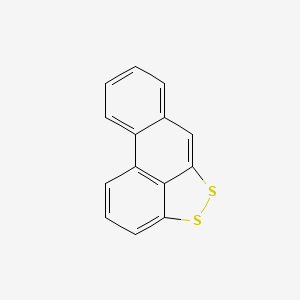

Molecular Formula |

C₁₇H₁₄O₅ |

Molecular Weight |

298.29 |

synonyms |

3aR-[3E(R*),3aα,8bα]]-3-[[(2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one; (3E,3aR,8bS)-3-[[[(2R)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-o |

Origin of Product |

United States |

Q & A

Q1: How does (+)-Strigolactone GR24 exert its effects in plants?

A: this compound, a synthetic strigolactone analog, interacts with the α/β-hydrolase DWARF14 (D14) receptor in plants. [, , , ] This interaction initiates a signaling cascade that involves the F-box protein MORE AXILLIARY GROWTH 2 (MAX2), part of the SCF ubiquitin ligase complex. [, , ] This cascade ultimately leads to various physiological responses, including the suppression of shoot branching, regulation of root hair elongation, and modulation of lateral root formation. [, ]

Q2: Does GR24 interact with the same receptor as natural strigolactones?

A: Yes, GR24 interacts with the D14 receptor, which is also the receptor for natural strigolactones. [, , , ]

Q3: What are the downstream effects of GR24 binding to D14?

A: GR24 binding to D14 leads to the degradation of transcriptional repressors from the D53/SMXL family via the MAX2-dependent ubiquitination pathway. [, , ] This degradation ultimately allows for the expression of genes involved in various strigolactone-regulated processes. [, ]

Q4: What is the molecular formula and weight of GR24?

A4: This information is not provided in the provided research abstracts. Please consult chemical databases like PubChem or ChemSpider for this information.

Q5: Is there spectroscopic data available for GR24?

A: The provided research abstracts do not specify spectroscopic data for GR24. Consult chemical databases or publications focused on its chemical synthesis for such information. []

Q6: Is there information available about the material compatibility of GR24?

A6: The provided research abstracts do not contain specific details on material compatibility.

Q7: Have computational methods been applied to study GR24?

A7: While the provided abstracts do not detail specific computational studies, they highlight the potential for modeling and simulations. Researchers could utilize these tools to understand GR24's interactions with its receptor, predict its behavior in various environments, or design novel analogs.

Q8: How stable is GR24 under various conditions?

A: The fluorescent strigolactone analog CISA-1 demonstrates greater stability in water-methanol solutions compared to GR24. [] This finding implies that modifications to the GR24 structure can impact stability.

Q9: Is there specific information about SHE regulations related to GR24?

A9: The provided research abstracts do not provide details concerning SHE regulations for GR24. As with any chemical compound, researchers and companies working with GR24 are responsible for adhering to relevant safety guidelines and regulations.

Q10: Are there studies on the pharmacokinetics and pharmacodynamics of GR24 in plants?

A10: The provided research abstracts do not explicitly cover PK/PD aspects of GR24 in plants. Investigating the absorption, distribution, metabolism, and excretion of GR24 within plant systems could provide valuable insights into its mode of action and inform its application strategies.

Q11: In which experimental systems has the efficacy of GR24 been demonstrated?

A: Research has showcased GR24's efficacy in various experimental settings. For instance, GR24 effectively inhibits shoot branching in Arabidopsis, a model plant species. [, , ] It promotes seed germination in several plant species, including Arabidopsis and parasitic plants like Striga. [, , ] Moreover, GR24 influences root development, particularly in Arabidopsis, affecting lateral root formation and root hair elongation. [] These findings collectively underscore the versatility of GR24 as a tool to study and manipulate plant development.

Q12: What in vitro assays are used to study GR24 activity?

A12: Researchers utilize various in vitro assays to assess GR24 activity, including:

- Orobanche Germination Assay: This assay measures the ability of GR24 to stimulate the germination of parasitic plant seeds, particularly those of the Orobanche species. []

- Arabidopsis Rooting Assay: This assay evaluates the impact of GR24 on adventitious root formation in Arabidopsis seedlings, providing insights into its role in root development. []

Q13: What in vivo models are used to study GR24's effects?

A13: Plant models, particularly Arabidopsis thaliana, are extensively used to investigate GR24's impact on various developmental processes. These include:

- Shoot Branching: GR24 effectively reduces lateral shoot branching in Arabidopsis. [, , ]

- Seed Germination: GR24 promotes seed germination in Arabidopsis, particularly under conditions like thermoinhibition. [, ]

- Root Architecture: GR24 influences lateral root formation and root hair elongation in Arabidopsis. []

Q14: What is known about the toxicology and safety profile of GR24?

A14: The provided research abstracts primarily focus on the plant biological activity of GR24 and do not provide specific data regarding its toxicology or safety profile in humans or other animals. It's important to note that as a research chemical, handling GR24 with appropriate safety measures is crucial.

A14: The provided abstracts concentrate on the fundamental plant biological activities of GR24 and do not cover aspects related to drug delivery, biomarkers, analytical method validation, environmental impact, or other topics listed in points 13-24. These areas might be explored in future research as the understanding of strigolactones and their synthetic analogs expands.

Q15: Are there any known alternatives or substitutes for GR24 in plant research?

A15: While GR24 is a widely used synthetic strigolactone analog, researchers also utilize:

- CISA-1: This fluorescent strigolactone analog displays comparable or enhanced biological activity compared to GR24 in certain assays and exhibits better stability in specific solutions. []

Q16: What resources are available for researchers working with GR24?

A16: Several resources aid researchers studying GR24 and strigolactones:

Q17: When was GR24 first synthesized and what are some milestones in strigolactone research?

Q18: Are there any cross-disciplinary applications of GR24 research?

A18: Research on strigolactones and their synthetic analogs like GR24 has implications for various fields:

- Agriculture: Understanding strigolactone signaling could lead to the development of novel strategies for controlling parasitic weeds, improving crop yield, and enhancing plant resilience to stress. [, , ]

- Plant Biology: GR24 serves as a valuable tool to dissect complex plant developmental processes, including shoot branching, root development, and interactions with symbiotic organisms. [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1145055.png)

![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate](/img/structure/B1145069.png)